21-O-Acetyl Dexamethasone 9,11-Epoxide

Catalog No.
S762119
CAS No.
2884-51-7
M.F
C24H30O6
M. Wt
414.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
21-O-Acetyl Dexamethasone 9,11-Epoxide

CAS Number

2884-51-7

Product Name

21-O-Acetyl Dexamethasone 9,11-Epoxide

IUPAC Name

[2-[(1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate

Molecular Formula

C24H30O6

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-21(15,3)24(17)20(30-24)11-22(18,4)23(13,28)19(27)12-29-14(2)25/h7-8,10,13,17-18,20,28H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20+,21+,22+,23+,24-/m1/s1

InChI Key

MONKXVNQUJNHLQ-WMHQAVGRSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)O)C)C

Synonyms

(9β,11β,16α)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione; 9,11β-Epoxy-17,21-dihydroxy-16α-methyl-9β-pregna-1,4-diene-3,20-dione;

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)O)C)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C

The exact mass of the compound 21-O-Acetyl Dexamethasone 9,11-Epoxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

21-O-Acetyl Dexamethasone 9,11-Epoxide (CAS 2884-51-7) is a critical highly-functionalized steroid intermediate and a recognized pharmacopeial reference standard (EP Impurity F of Dexamethasone Acetate). Structurally, it features a reactive 9,11-epoxide ring and a 21-acetate protecting group. In industrial procurement, this compound is primarily sourced either as a direct precursor for the synthesis of fluorinated corticosteroids (such as dexamethasone and betamethasone) or as a high-purity analytical standard for regulatory compliance[1]. The presence of the 21-acetate group is fundamental to its utility, as it shields the 21-position from unwanted side reactions during downstream processing, making it a highly stable and process-friendly material for large-scale pharmaceutical workflows .

Substituting 21-O-Acetyl Dexamethasone 9,11-Epoxide with its unprotected analog (free 21-OH Dexamethasone 9,11-Epoxide) or other generic corticosteroid epoxides introduces severe process and regulatory liabilities. During the harsh hydrogen fluoride (HF) mediated ring-opening step required to form the 9α-fluoro-11β-hydroxy core of dexamethasone, an unprotected 21-hydroxyl group is highly susceptible to unwanted esterification, oxidation, or degradation, which drastically reduces the overall API yield[1]. Furthermore, in analytical quality control, regulatory bodies mandate the use of exact structural matches for impurity profiling. Attempting to use a generic epoxide mixture instead of the certified 21-O-Acetyl Dexamethasone 9,11-Epoxide standard will result in failed system suitability tests and the rejection of Dexamethasone Acetate API batches [2].

Enhanced Yield in HF-Mediated Epoxide Ring Opening

During the synthesis of dexamethasone, the 9,11-epoxide ring must be opened using a fluoride source (e.g., HF). Utilizing the 21-O-acetylated precursor protects the vulnerable 21-hydroxyl group from side reactions under these harsh acidic conditions. Comparative synthetic routes demonstrate that the 21-O-acetyl protected epoxide achieves significantly higher conversion yields to the 9α-fluoro-11β-hydroxy target compared to the unprotected 21-OH analog, minimizing the formation of complex degradation byproducts[1].

Evidence DimensionFluorination Step Yield
Target Compound Data>85% yield of fluorinated intermediate
Comparator Or BaselineUnprotected 21-OH Dexamethasone 9,11-Epoxide (~60-70% yield)
Quantified Difference~15-25% higher yield with reduced purification overhead
ConditionsHF or equivalent fluoride source, acidic conditions

Maximizing the yield of the fluorination step is critical for cost-effective, large-scale API manufacturing of dexamethasone.

Exact Retention Time Matching for EP Impurity F Compliance

In pharmaceutical quality control, accurate impurity profiling of Dexamethasone Acetate requires certified reference materials. 21-O-Acetyl Dexamethasone 9,11-Epoxide serves as the exact structural match for EP Impurity F. Using this specific, high-purity (>98%) standard allows for precise relative retention time (RRT) calibration in stability-indicating HPLC methods, whereas using crude reaction mixtures or related analogs fails to meet strict pharmacopeial system suitability requirements .

Evidence DimensionHPLC System Suitability (RRT matching)
Target Compound DataExact RRT match for EP Impurity F with >98% purity
Comparator Or BaselineCrude epoxide mixtures or non-acetylated analogs
Quantified Difference100% compliance with EP monographs vs. regulatory rejection
ConditionsStability-indicating HPLC/UHPLC per European Pharmacopoeia guidelines

Procuring the exact certified standard is legally mandated for batch release and regulatory compliance of Dexamethasone Acetate APIs.

Superior Thermal Stability and Shelf-Life via 21-Acetylation

The presence of the 21-acetate group not only serves as a synthetic protecting group but also significantly enhances the thermal and oxidative stability of the molecule. 21-O-Acetyl Dexamethasone 9,11-Epoxide exhibits a stable melting point of 198-200 °C and maintains structural integrity during long-term storage at 2-8 °C. In contrast, free 21-hydroxyl corticosteroids and their epoxides are more susceptible to oxidative degradation and rearrangement over time .

Evidence DimensionLong-term Storage Stability
Target Compound DataStable for >24 months at 2-8 °C
Comparator Or BaselineFree 21-OH Dexamethasone 9,11-Epoxide
Quantified DifferenceSignificantly reduced rate of oxidative degradation
ConditionsStandard pharmaceutical intermediate storage (2-8 °C)

High thermal and storage stability reduces batch-to-batch variability and extends the shelf-life of critical synthetic precursors.

API Manufacturing: Fluorination Precursor

Due to its protected 21-hydroxyl group, this compound is the preferred industrial precursor for the HF-mediated epoxide ring-opening step. It is directly utilized in the large-scale synthesis of Dexamethasone Acetate, ensuring high yields and minimizing degradation byproducts during fluorination [1].

Pharmacopeial Impurity Profiling (EP Impurity F)

As the exact structural match for Dexamethasone Acetate EP Impurity F, high-purity lots of this compound are procured by quality control laboratories to calibrate HPLC systems, validate stability-indicating methods, and ensure compliance with European Pharmacopoeia monographs for API batch release .

Stable Isotope Labeling and Metabolite Synthesis

The compound serves as a stable, well-characterized starting material for synthesizing deuterated dexamethasone standards (e.g., 21-O-Acetyl dexamethasone 9,11-epoxide-d5) and identifying downstream metabolites in pharmacokinetic and mass spectrometry studies .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

2884-51-7

Wikipedia

SCHEMBL5707991

Dates

Last modified: 04-14-2024

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